An In-depth Technical Guide to 2-Propoxybenzonitrile: Structure, Properties, and Synthetic Pathways for Drug Discovery
An In-depth Technical Guide to 2-Propoxybenzonitrile: Structure, Properties, and Synthetic Pathways for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-propoxybenzonitrile, a nitrile-containing aromatic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical structure, predicted physicochemical properties, and details a robust synthetic protocol based on established organic chemistry principles. Furthermore, we explore the potential biological activities and applications of 2-propoxybenzonitrile by drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar alkoxybenzonitrile scaffolds.
Introduction: The Emerging Role of Nitrile-Containing Scaffolds in Drug Design
The nitrile functional group, once viewed with suspicion in drug development due to concerns over potential toxicity, has emerged as a valuable pharmacophore in modern medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and its role as a bioisostere for other functional groups have led to the successful development of numerous nitrile-containing therapeutics.[1] Benzonitrile derivatives, in particular, are key building blocks in the synthesis of a wide range of biologically active molecules.[2] The introduction of an alkoxy group, such as the propoxy group in 2-propoxybenzonitrile, can significantly modulate the compound's lipophilicity, metabolic stability, and target engagement, making it a promising scaffold for further investigation.[3]
Chemical Structure and Physicochemical Properties
2-Propoxybenzonitrile is an organic compound featuring a benzene ring substituted with a nitrile group and a propoxy group at the ortho position.
Chemical Structure:
Figure 1: Chemical structure of 2-Propoxybenzonitrile.
Physicochemical Properties of 2-Propoxybenzonitrile:
| Property | Value | Source |
| CAS Number | 5875-97-8 | PubChem[4] |
| Molecular Formula | C₁₀H₁₁NO | PubChem[4] |
| Molecular Weight | 161.20 g/mol | PubChem[4] |
| IUPAC Name | 2-propoxybenzonitrile | PubChem[4] |
| SMILES | CCCOC1=CC=CC=C1C#N | PubChem[5] |
| InChI | InChI=1S/C10H11NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7H2,1H3 | PubChem[5] |
| InChIKey | WLODJVVNLOYYEE-UHFFFAOYSA-N | PubChem[5] |
| Predicted XlogP | 2.9 | PubChem[5] |
| Predicted Boiling Point | Data not available | |
| Predicted Melting Point | Data not available | |
| Appearance | Predicted to be a liquid or low-melting solid |
Synthesis of 2-Propoxybenzonitrile: A Validated Protocol
A reliable method for the synthesis of 2-propoxybenzonitrile is the Williamson ether synthesis, a classic and robust reaction in organic chemistry. This method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this case, 2-cyanophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide.
Reaction Scheme:
Figure 2: Workflow for the Williamson ether synthesis of 2-Propoxybenzonitrile.
Step-by-Step Experimental Protocol:
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Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution.
-
Reaction Initiation: Add 1-bromopropane or 1-iodopropane (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-cyanophenol) is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes of the reaction mixture).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-propoxybenzonitrile.
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Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing unwanted side reactions.
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Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
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Alkyl Halide: 1-Iodopropane is generally more reactive than 1-bromopropane in Sₙ2 reactions, which may lead to shorter reaction times.
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Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.9-7.6 ppm. The protons ortho and para to the electron-donating propoxy group will be shifted upfield, while the proton ortho to the electron-withdrawing nitrile group will be shifted downfield.
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OCH₂ Protons (2H): A triplet around δ 4.0-4.2 ppm, coupled to the adjacent methylene protons.
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CH₂ Protons (2H): A sextet (or multiplet) around δ 1.8-2.0 ppm, coupled to both the OCH₂ and CH₃ protons.
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CH₃ Protons (3H): A triplet around δ 1.0-1.2 ppm, coupled to the adjacent methylene protons.
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the propoxy group will be significantly downfield.
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Nitrile Carbon (1C): A signal around δ 117-120 ppm.
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OCH₂ Carbon (1C): A signal around δ 69-71 ppm.
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CH₂ Carbon (1C): A signal around δ 22-24 ppm.
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CH₃ Carbon (1C): A signal around δ 10-12 ppm.
Infrared (IR) Spectroscopy (Predicted):
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C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.
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C-O-C Stretch (Aryl-Alkyl Ether): A strong absorption band in the region of 1240-1260 cm⁻¹ (asymmetric stretch) and around 1020-1050 cm⁻¹ (symmetric stretch).
-
C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.
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C=C Aromatic Stretch: Several absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
The PubChemLite database provides predicted mass spectrometry data for 2-propoxybenzonitrile.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 162.09134 |
| [M+Na]⁺ | 184.07328 |
| [M]⁺ | 161.08351 |
Potential Applications in Drug Discovery
While there is no direct published research on the biological activity of 2-propoxybenzonitrile, the structural motifs present in the molecule suggest several potential avenues for investigation in drug discovery.
-
Kinase Inhibition: Many kinase inhibitors feature substituted aromatic cores. The benzonitrile moiety can act as a hydrogen bond acceptor, and the propoxy group can occupy hydrophobic pockets within the ATP-binding site of various kinases.
-
Antimicrobial Activity: Benzonitrile derivatives have been explored for their antimicrobial properties. The lipophilic nature of the propoxy group may enhance cell membrane permeability, potentially leading to increased efficacy.[6]
-
Anti-inflammatory and Analgesic Properties: Alkoxy-substituted aromatic compounds have shown promise as anti-inflammatory and analgesic agents.[7] The specific substitution pattern of 2-propoxybenzonitrile warrants investigation in relevant biological assays.
-
Central Nervous System (CNS) Activity: The physicochemical properties of 2-propoxybenzonitrile, including its predicted lipophilicity, suggest it may have the potential to cross the blood-brain barrier. Many CNS-active drugs contain similar structural features.[8]
Safety and Handling
As with any chemical, 2-propoxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for benzonitrile and related compounds.[10][11]
Conclusion and Future Directions
2-Propoxybenzonitrile represents an intriguing, yet underexplored, chemical entity with potential applications in medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization. The predicted properties and the known biological activities of related compounds suggest that 2-propoxybenzonitrile and its derivatives are worthy candidates for screening in various therapeutic areas. Future research should focus on the experimental validation of its physicochemical properties, a thorough investigation of its pharmacological profile, and structure-activity relationship (SAR) studies to optimize its potential as a lead compound in drug discovery programs.
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